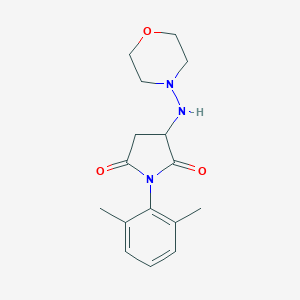
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been widely used in scientific research due to its unique properties. MPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic applications in the treatment of diabetes, cancer, and other diseases. In
作用機序
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves inhibition of the enzyme DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn stimulate insulin secretion and improve glucose control. This compound has also been shown to have direct effects on cancer cells, inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce blood glucose levels. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of DPP-IV, making it a valuable tool for studying the role of this enzyme in various diseases. This compound has also been shown to have low toxicity and good solubility in water, making it easy to use in cell culture and animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione in scientific research. One area of interest is the development of new DPP-IV inhibitors with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of other diseases.
合成法
The synthesis of 1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione involves the reaction of 2,6-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of an isocyanate and subsequent cyclization to form the pyrrolidine-2,5-dione ring. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
1-(2,6-Dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases. As a DPP-IV inhibitor, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-3-(morpholin-4-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O3/c1-11-4-3-5-12(2)15(11)19-14(20)10-13(16(19)21)17-18-6-8-22-9-7-18/h3-5,13,17H,6-10H2,1-2H3 |
InChIキー |
SPGLGAPHSSITFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)NN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
